molecular formula C24H20I6N4O8 B086699 Iocarmic acid CAS No. 10397-75-8

Iocarmic acid

Cat. No. B086699
CAS RN: 10397-75-8
M. Wt: 1253.9 g/mol
InChI Key: SMQYOVYWPWASGU-UHFFFAOYSA-N
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Description

Iocarmic acid, also known by its trade name Dimer-X, is a pharmaceutical drug that was used as an iodinated contrast medium for X-ray imaging in the 1970s and 80s . It was primarily used for imaging of the uterus and fallopian tubes and was applied in the form of its salt, meglumine iocarmate . As of 2021, it is not known to be marketed anywhere in the world .


Molecular Structure Analysis

Iocarmic acid has a complex molecular structure with a formula of C24H20I6N4O8 . The molecule contains a total of 63 bonds, including 43 non-H bonds, 18 multiple bonds, 11 rotatable bonds, 6 double bonds, and 12 aromatic bonds . It also features 2 carboxylic acids (aromatic), 2 secondary amides (aliphatic), 2 secondary amides (aromatic), and 2 hydroxyl groups .

Scientific Research Applications

  • Iocarmic acid is used in neuro-radiologic examinations, such as ventriculographies and myeloradiculographies. It is known for its advantages in achieving clear visualization of researched structures without major problems (Reixach-Granés & Betting, 1975).

  • Studies have demonstrated the use of iocarmic acid and other contrast media in renal arteriography. Research indicates that the use of dimer contrast media like iocarmic acid can reduce the transient fall in renal blood flow that occurs during renal arteriography (Russell & Sherwood, 1974).

  • The efficacy of meglumine iocarmate, a form of iocarmic acid, has been evaluated as a myelographic agent, highlighting its safety and improved radiographic definition in the lumbosacral spinal canal compared to other agents (Mcneill et al., 1976).

  • Iocarmic acid's effects on human erythrocytes have been studied, showing that it, along with other contrast media, induces morphological changes in red blood cells, including the transformation into crenated cells or echinocytes (Aspelin, 1978).

  • The ionic composition and cardiotoxicity of dimeric contrast media, including iocarmic acid, have been investigated. The study suggests a relationship between ionic composition and the cardiotoxic reactions following the administration of these contrast media (Carter & Olin, 1976).

  • The impact of ionic and non-ionic contrast media, including iocarmic acid, on red cell aggregation in vitro has been examined, highlighting their desaggregating effects on red blood cells (Aspelin & Schmid-schönbein, 1978).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Iocarmic acid . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[[6-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-6-oxohexanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20I6N4O8/c1-31-21(37)9-13(25)11(23(39)40)17(29)19(15(9)27)33-7(35)5-3-4-6-8(36)34-20-16(28)10(22(38)32-2)14(26)12(18(20)30)24(41)42/h3-6H2,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36)(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQYOVYWPWASGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20I6N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023148
Record name Iocarmic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1253.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iocarmic acid

CAS RN

10397-75-8
Record name Iocarmic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10397-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iocarmic acid [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iocarmic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Iocarmic acid
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URL https://comptox.epa.gov/dashboard/DTXSID7023148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iocarmic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IOCARMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82PB24K6TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
JR Van Dellen, R Lipschitz - Clinical Radiology, 1973 - Elsevier
… The resultant product, namely iocarmic acid (Dimer-X is a 60 % … iocarmic acid residues; the structural formulae ofiothalamic acid and iocarmic acid are detailed. IOCARMIC ACID Both …
Number of citations: 8 www.sciencedirect.com
M Morooka, Y Takemitsu, T Iwakiri… - Orthopedics & …, 1972 - jstage.jst.go.jp
… Megluminesalt of iocarmic acid (25cases). The latter two we used since 1970 and the former used before. As generally accepted, 60% Conray and Megluminesalt of iocarmic acid has …
Number of citations: 0 www.jstage.jst.go.jp
JE Boys, PF Norman - British Journal of Anaesthesia, 1975 - Elsevier
… methods, exhibited negative ably iocarmic acid (Dimer X). … in an large quantities of iocarmic acid with the spinal cord … methods, exhibited negative ably iocarmic acid (Dimer X). This …
Number of citations: 124 www.sciencedirect.com
M Kun, J Alwasiak, J Grońska - Neuroradiology, 1978 - Springer
… A contrast medium of more recent years is the meglumine salt of iocarmic acid known under … iothalamic acid with one hexiodinated molecule of iocarmic acid. Dimer X is less toxic than …
Number of citations: 6 link.springer.com
M Amiel, R Barbe, R Duc - Acta Radiologica. Diagnosis, 1977 - journals.sagepub.com
… injection (3 ml/kg) of a contrast medium used in angiography (methylglucamine salt of the iothalamic acid) and of the corresponding dimer (methylglucamine salt of the iocarmic acid). …
Number of citations: 11 journals.sagepub.com
AM Carter, T Olin - Acta Radiologica. Diagnosis, 1976 - journals.sagepub.com
… The contrast media tested were based on the sodium and meglumine salts of iocarmic acid (Guerbet, France) and iozomic acid (Pharmacia, Sweden). Meglumine iocarmate is …
Number of citations: 5 journals.sagepub.com
J Watkins, JA Thornton… - BJA: British Journal of …, 1976 - academic.oup.com
… -opaque contrast medium and recommended for this procedure iocarmic acid (Dimer X), a water soluble … The authors' recommendation of iocarmic acid requires further documentation. …
Number of citations: 12 academic.oup.com
IZ Kosary, R Tadmor, G Ouaknine, J Braham - Journal of Neurosurgery, 1973 - thejns.org
… Dimer-X (iocarmic acid), compounded of two molecules of iothalamic acid and a side chain, has the same radiological properties as Conray but is notably less toxic. Animal experiments …
Number of citations: 3 thejns.org
RE Gonsette - Acta Radiologica. Diagnosis, 1973 - journals.sagepub.com
… However, by electron microscopy abnormalities were ob served similar to those previously reported after subarachnoid injection of the meglumine salt of iocarmic acid (Dimer-X). The …
Number of citations: 83 journals.sagepub.com
H Kira, N Tajima, N Itoh, H Tanaka, K Sera… - Orthopedics & …, 1975 - jstage.jst.go.jp
Since 1973, we have studied lumbo-sacral myelograms using methylglucamine incarmate (Dimer X) on 57 patients with low back pain (in our Hospital). They were divided into two …
Number of citations: 0 www.jstage.jst.go.jp

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